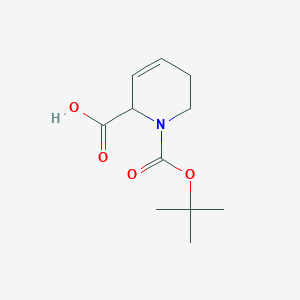

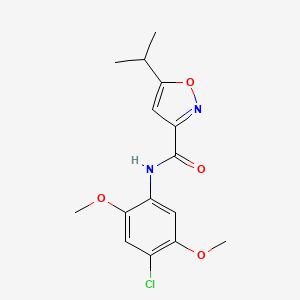

![molecular formula C15H19NO3S B2370759 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448122-00-6](/img/structure/B2370759.png)

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, commonly known as PSAB-OEt, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of bicyclic compounds and is widely used in various research fields, including medicinal chemistry, neuroscience, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

Research on derivatives similar to 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone explores various synthesis methods and chemical properties. For example, the Rh(I)-catalyzed Pauson–Khand reaction of 1-phenylsulfonyl-1,2-octadien-7-yne derivatives highlights the formation of 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones, emphasizing the intricacies of ring-closing patterns in synthetic chemistry (Inagaki, Kawamura, & Mukai, 2007). Similarly, the structure and conformation of (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane elucidate the stereochemical aspects of molecules with phenylsulfonyl components (Yang, Zhu, Niu, Chen, & Lu, 2008).

Chemical Reactions and Applications

The utilization of phenylsulfonyl derivatives in chemical reactions showcases their versatility in organic synthesis. The synthesis of functional aromatic multisulfonyl chlorides, for example, illustrates the development of compounds with multiple sulfonyl chloride groups, serving as precursors for further chemical transformations and the creation of complex organic molecules (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001). Another study on the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations underlines the role of phenylsulfonylacetates as surrogates for acyl radicals, highlighting innovative approaches in the synthesis of 3-azabicyclo-[3.3.0]octanes (Flynn, Zabrowski, & Nosal, 1992).

Novel Catalysts and Synthetic Methods

The development of novel catalysts and synthetic methods is a critical area of research. The synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate introduces a new class of constrained dipeptide surrogates, demonstrating the potential of bicyclic pyrrolidine derivatives in asymmetric syntheses (Cluzeau & Lubell, 2004). Furthermore, the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation underlines the importance of innovative catalysts in facilitating efficient and environmentally friendly chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

properties

IUPAC Name |

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-11(17)16-12-7-8-13(16)10-15(9-12)20(18,19)14-5-3-2-4-6-14/h2-6,12-13,15H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORRNMBOSAUHJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

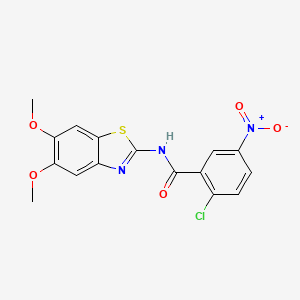

![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)

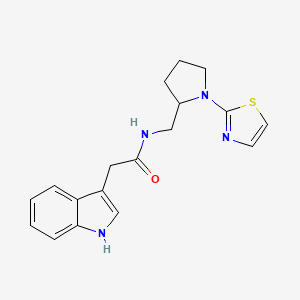

![N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B2370682.png)

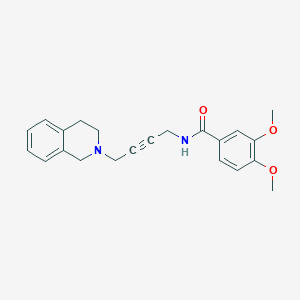

![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene](/img/structure/B2370683.png)

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)

![5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2370693.png)

![2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2370696.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)